8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic diazasulfonyl derivative characterized by two distinct sulfonyl substituents: a 4-fluoro-2-methylphenylsulfonyl group at position 8 and a mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group at position 2. The spiro[4.5]decane core introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications .
Key properties from analogous structures include:
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O5S2/c1-16-13-18(3)22(19(4)14-16)33(29,30)26-11-12-31-23(26)7-9-25(10-8-23)32(27,28)21-6-5-20(24)15-17(21)2/h5-6,13-15H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAHDKFNKRYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known by its CAS number 898408-32-7, is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 496.6 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 898408-32-7 |
| Molecular Formula | C23H29FN2O5S2 |
| Molecular Weight | 496.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound functions as an inhibitor in various biochemical pathways:
- Inhibition of L-Cystine Crystallization : Research indicates that compounds similar to this structure can inhibit the crystallization of L-cystine, which is significant in preventing renal stone formation in cystinuria patients .
- Bioavailability and Pharmacokinetics : Studies have shown that derivatives of diazaspiro compounds exhibit favorable pharmacokinetic profiles, including oral bioavailability rates ranging from 16% to 27% for major active metabolites . This highlights the potential for effective therapeutic applications.
In Vivo Studies
In vivo studies using Slc3a1-knockout mouse models have demonstrated the efficacy of related compounds in reducing stone formation associated with cystinuria. In these studies, only a small percentage (8%) of treated mice developed stones compared to a significantly higher rate (54.9%) in control groups .
Case Studies
Several case studies have documented the effects of similar diazaspiro compounds:
- Case Study 1 : A study involving LH1753 (a derivative) showed that treatment resulted in a significant decrease in stone formation rates in treated mice versus controls, supporting the compound's potential application in managing cystinuria .
- Case Study 2 : Another investigation into the pharmacodynamics of these compounds revealed their ability to modulate renal function and reduce crystallization through specific receptor interactions, further emphasizing their therapeutic relevance.
Comparison with Similar Compounds
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Structural differences : Replaces the 4-fluoro-2-methylphenylsulfonyl group with a simpler methylsulfonyl group.
- Molecular formula : C₁₆H₂₄N₂O₅S₂.
- Molecular weight : ~396.5 g/mol.
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ()
- Structural differences : Features a 4-bromobenzoyl group instead of mesitylsulfonyl and a 4-fluoro-3-methylbenzenesulfonyl group.
- Molecular formula : C₂₃H₂₃BrFN₂O₄S.
- Molecular weight : ~525.4 g/mol.
- Key implications : The bromobenzoyl moiety introduces a heavy atom, which may enhance X-ray crystallography utility but increase hydrophobicity. The 4-fluoro-3-methyl substitution differs in regiochemistry from the target compound’s 4-fluoro-2-methyl group, altering electronic and steric profiles .
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane ()
- Structural differences : Contains only a single sulfonyl group (4-fluoro-3-methylphenylsulfonyl) and lacks the mesitylsulfonyl group.
- Molecular formula : C₁₄H₁₉FN₂O₃S.
- Molecular weight : 314.38 g/mol.
- Key implications : The absence of mesitylsulfonyl reduces molecular complexity and may limit interactions with hydrophobic binding pockets. The 3-methyl substitution on the fluorophenyl ring alters steric hindrance compared to the target compound’s 2-methyl group .
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid ()
- Structural differences : Replaces sulfonyl groups with a 2,4-difluorobenzoyl moiety and a carboxylic acid at position 3.
- Molecular formula : C₁₆H₁₈F₂N₂O₄.
- Molecular weight : 340.32 g/mol.
- The difluorobenzoyl group provides electron-withdrawing effects, contrasting with the electron-donating mesityl group in the target compound .
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Effects : Dual sulfonyl groups (as in the target compound) enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or kinases, but may reduce metabolic stability .
- Regiochemistry of Fluorinated Substituents : The 2-methyl vs. 3-methyl position on the fluorophenyl ring ( vs. target compound) impacts steric interactions and electronic distribution, influencing target selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
- Methodology : A two-step sulfonylation approach is commonly employed. First, the spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) is prepared via cyclization of a diamine with a ketone precursor. Subsequent sulfonylation using 4-fluoro-2-methylbenzenesulfonyl chloride and mesitylenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Purification via column chromatography with a gradient of dichloromethane/methanol (9:1) is critical to isolate the product .
Q. How can crystallographic data for this compound be validated?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding and sulfonyl group geometry using Olex2 or Mercury for visualization. Contradictions in bond angles or torsional strain should be cross-checked with density functional theory (DFT) calculations .
Q. What safety protocols are essential for handling sulfonated intermediates?
- Methodology : Sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) require strict ventilation (fume hoods) and personal protective equipment (gloves, goggles). Neutralize spills with sodium bicarbonate. For storage, keep reagents under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting bioactivity data in structure-activity relationship (SAR) studies be resolved?
- Methodology : Perform multivariate analysis to isolate variables (e.g., substituent electronic effects vs. steric hindrance). For example, compare logP values (HPLC-derived) and electrostatic potential maps (DFT) of sulfonyl groups. Conflicting IC50 values may arise from assay-specific conditions (e.g., buffer pH affecting sulfonate ionization); replicate experiments under standardized protocols .
Q. What strategies optimize reaction yields in large-scale sulfonylation?
- Methodology : Apply design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature). For example, a central composite design revealed that excess sulfonyl chloride (1.2 eq) and slow addition (1 hour) at 0°C minimize di-sulfonylated byproducts. Monitor reaction progress via inline FTIR to track sulfonyl chloride consumption .
Q. How to address crystallographic disorder in the mesitylsulfonyl group?
- Methodology : Refine disordered atoms using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to thermal parameters. If disorder persists, consider twinning (test via PLATON’s TWINABS) or alternative crystallization solvents (e.g., tert-butyl methyl ether) to improve crystal quality .
Q. What analytical techniques differentiate isomeric sulfonation products?
- Methodology : Use high-resolution LC-MS (e.g., Q-TOF) with a Chromolith HPLC column (C18, 3 µm). Isomeric sulfonates exhibit distinct retention times and fragmentation patterns (e.g., m/z ratios for [M+H]+ ions). Confirm regioisomerism via NOESY NMR to detect spatial proximity between sulfonyl groups and adjacent protons .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzymatic inhibition mechanisms?
- Methodology : Cross-validate assays (e.g., fluorescence polarization vs. SPR) using a common protein batch. Test competitive inhibition via Lineweaver-Burk plots. If contradictions persist (e.g., non-competitive vs. uncompetitive), perform molecular docking (AutoDock Vina) to assess binding mode consistency with crystallographic data .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .
- Characterization : Combine HRMS, 2D NMR (HSQC, HMBC), and SXRD for unambiguous structural confirmation .
- Troubleshooting : For low chemiluminescence in assays, optimize CDP-Star substrate concentration and reduce exposure time to mitigate background noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
